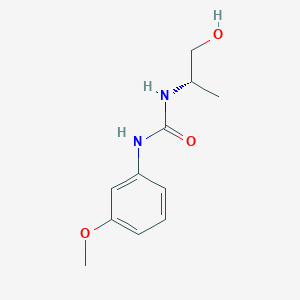
(S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a hydroxypropan-2-yl group and a methoxyphenyl group attached to a urea backbone, contributing to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of (S)-1-(1-Hydroxypropan-2-yl)amine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
化学反应分析
Types of Reactions
(S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, mild temperatures, and anhydrous conditions.
Reduction: LiAlH4, NaBH4, low temperatures, and inert atmosphere.
Substitution: NaH, KOtBu, aprotic solvents, and elevated temperatures.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- (S)-1-(1-Hydroxypropan-2-yl)-3-(3-chlorophenyl)urea
- (S)-1-(1-Hydroxypropan-2-yl)-3-(3-fluorophenyl)urea
- (S)-1-(1-Hydroxypropan-2-yl)-3-(3-nitrophenyl)urea
Uniqueness
(S)-1-(1-Hydroxypropan-2-yl)-3-(3-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for specific molecular targets. Additionally, the chiral nature of the compound can result in enantioselective interactions, further distinguishing it from similar compounds.
属性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
1-[(2S)-1-hydroxypropan-2-yl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C11H16N2O3/c1-8(7-14)12-11(15)13-9-4-3-5-10(6-9)16-2/h3-6,8,14H,7H2,1-2H3,(H2,12,13,15)/t8-/m0/s1 |
InChI 键 |
SXHHHOMASPFIOV-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](CO)NC(=O)NC1=CC(=CC=C1)OC |
规范 SMILES |
CC(CO)NC(=O)NC1=CC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



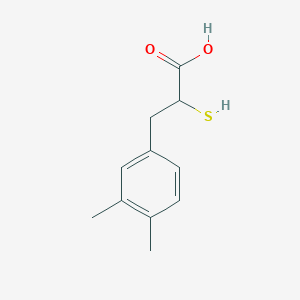



![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)
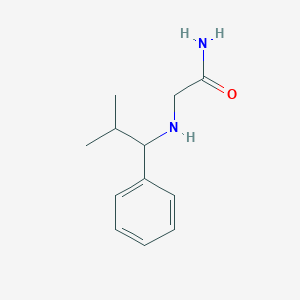
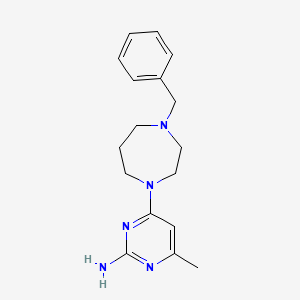
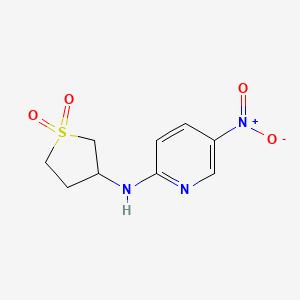
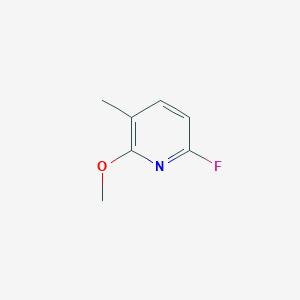
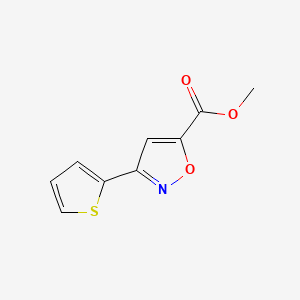

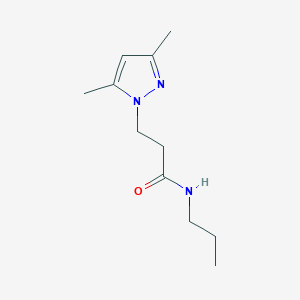
![{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
